1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile

Medicinal Chemistry Synthetic Intermediate Physicochemical Profiling

1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile (CAS 84254-97-7, EINECS 282-544-0) is a synthetic bipiperidine derivative with molecular formula C18H25N3 and molecular weight 283.41 g/mol. It is primarily recognized for two distinct industrial roles: as a key intermediate in the synthesis of the opioid analgesic Piritramide, as described in foundational Janssen patents and medicinal chemistry literature, and as a characterized impurity (Pipamperone Impurity 1/3) of the antipsychotic agent Pipamperone.

Molecular Formula C18H25N3
Molecular Weight 283.4 g/mol
CAS No. 84254-97-7
Cat. No. B142400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile
CAS84254-97-7
Synonyms1’-(Phenylmethyl)-[1,4’-bipiperidine]-4’-carbonitrile; 
Molecular FormulaC18H25N3
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2(CCN(CC2)CC3=CC=CC=C3)C#N
InChIInChI=1S/C18H25N3/c19-16-18(21-11-5-2-6-12-21)9-13-20(14-10-18)15-17-7-3-1-4-8-17/h1,3-4,7-8H,2,5-6,9-15H2
InChIKeyXXZATAXHOSMHKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile (CAS 84254-97-7): A Defined Intermediate and Impurity Reference Standard in Bipiperidine Chemistry


1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile (CAS 84254-97-7, EINECS 282-544-0) is a synthetic bipiperidine derivative with molecular formula C18H25N3 and molecular weight 283.41 g/mol. [1] It is primarily recognized for two distinct industrial roles: as a key intermediate in the synthesis of the opioid analgesic Piritramide, as described in foundational Janssen patents and medicinal chemistry literature, and as a characterized impurity (Pipamperone Impurity 1/3) of the antipsychotic agent Pipamperone. [2] The compound features a benzyl substituent at the N1' position and a carbonitrile group at the C4' position of the 1,4'-bipiperidine scaffold, distinguishing it from both the unsubstituted [1,4'-bipiperidine]-4-carbonitrile and the corresponding carboxamide analog. [1]

Why Generic 'Bipiperidine-Carbonitrile' Substitution Fails: Structural Specificity of CAS 84254-97-7 for Regulated Intermediate and Impurity Applications


The 1'-benzyl substituent and the 4'-carbonitrile group of CAS 84254-97-7 are not interchangeable design features; they define its unique reactivity and application profile. The benzyl group confers specific lipophilicity and molecular recognition properties that the unsubstituted [1,4'-bipiperidine]-4-carbonitrile (CAS 930604-25-4, MW 193.29 g/mol) lacks entirely. [1] Critically, the carbonitrile functionality differentiates this compound from its carboxamide congener (1'-benzyl-[1,4'-bipiperidine]-4'-carboxamide, CAS 1762-50-1), which serves as a different Pipamperone impurity and Piritramide intermediate. [2] In regulated pharmaceutical analysis—such as ANDA submissions, method validation, and stability studies of Pipamperone—replacement of CAS 84254-97-7 with a 'structurally similar' analog invalidates the analytical method due to altered chromatographic retention time, UV absorption profile, and mass spectrometric fragmentation. The evidence below quantifies where these structural differences translate into measurable, application-critical differentiation.

Quantitative Differentiation Evidence: CAS 84254-97-7 vs. Closest Structural Analogs in Bipiperidine Chemistry Space


Structural and Physicochemical Differentiation from Unsubstituted [1,4'-Bipiperidine]-4-carbonitrile (CAS 930604-25-4)

CAS 84254-97-7 differs from the unsubstituted scaffold [1,4'-bipiperidine]-4-carbonitrile (CAS 930604-25-4) by the presence of an N-benzyl substituent. The benzyl group increases molecular weight by approximately 46% (283.41 vs. 193.29 g/mol) and substantially alters physicochemical properties. [1] This structural differentiation is non-trivial for applications requiring specific lipophilicity profiles or steric bulk at the N1' position. [2]

Medicinal Chemistry Synthetic Intermediate Physicochemical Profiling

Physicochemical Property Profile: Quantitative Solubility, Melting Point, and Density Data for Formulation and Analytical Method Development

The compound exhibits experimentally determined and computationally validated physicochemical properties that are critical for analytical method development and formulation considerations. The melting point of 104–106 °C provides a well-defined thermal identity suitable for purity assessment by differential scanning calorimetry. The calculated aqueous solubility of 0.94 g/L at 25 °C (very slightly soluble) and density of 1.10 ± 0.1 g/cm³ at 20 °C inform solvent selection for HPLC mobile phase preparation and sample dissolution protocols. By comparison, the carboxamide analog (CAS 1762-50-1) exhibits distinct solubility behavior due to hydrogen-bonding capacity of the amide group, while the unsubstituted [1,4'-bipiperidine]-4-carbonitrile lacks published experimental melting point data (predicted only).

Analytical Chemistry Formulation Development Preformulation Studies

Differentiation as a Piritramide Synthetic Intermediate: Defined Role in a Patented Synthetic Pathway

CAS 84254-97-7 is explicitly documented as an intermediate in the synthesis of Piritramide (R-3365, Dipidolor), a synthetic opioid analgesic developed at Janssen Pharmaceutica and marketed in multiple European countries. The original synthetic route, published by van de Westeringh et al. in the Journal of Medicinal Chemistry (1964), utilizes the carbonitrile intermediate for subsequent conversion to the final Piritramide structure. The corresponding carboxamide analog (CAS 1762-50-1) is also documented as a Piritramide intermediate but participates in a different synthetic step, while the unsubstituted [1,4'-bipiperidine]-4-carbonitrile has no documented role in any approved pharmaceutical synthesis. A deuterated analog (1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10, CAS 1329624-69-2) is available as a labelled internal standard for mass spectrometry applications in Piritramide-related research.

Synthetic Chemistry Opioid Pharmacology Process Chemistry

Differentiation as a Pipamperone Impurity Reference Standard: CAS 84254-97-7 vs. Other Pipamperone Impurities in Regulated Analytical Workflows

CAS 84254-97-7 is formally designated as Pipamperone Impurity 1 (or Impurity 3, depending on supplier nomenclature) and is commercially supplied as a fully characterized reference standard with detailed Certificates of Analysis (COA) compliant with regulatory guidelines, supporting ANDA submissions, DMF filings, method validation (AMV), and quality control (QC) applications. [1][2] A validated stability-indicating LC method for Pipamperone determination, published in the Journal of Pharmaceutical and Biomedical Analysis (2005), specifically addresses separation and quantification of related impurities; the carbonitrile impurity (CAS 84254-97-7) is distinct from other Pipamperone impurities including the 4'-carboxylic acid degradation product, the 4-hydroxy metabolite impurity, the N-oxide impurity, and the 2-fluorophenyl positional isomer. [3] The compound's unique combination of benzyl and carbonitrile functional groups produces a distinct chromatographic retention profile, UV absorption spectrum, and mass spectrometric signature that differentiates it from all other Pipamperone-related substances.

Pharmaceutical Analysis Regulatory Compliance Quality Control

Synthetic Accessibility: Strecker-Type Synthesis with Defined Starting Materials for Reproducible Procurement Specifications

The synthesis of CAS 84254-97-7 proceeds via a well-characterized Strecker-type reaction between piperidine hydrochloride, 1-benzylpiperid-4-one, and sodium cyanide in aqueous methanol. The reported procedure uses 12.16 g piperidine hydrochloride, 18.9 g 1-benzylpiperid-4-one, and 5.3 g NaCN with a 48-hour reaction time, yielding the product as a white solid after workup. The compound is commercially available with a minimum purity specification of 95% (HPLC, NMR, GC batch analysis available) from multiple suppliers including Bidepharm, AKSci, and Toronto Research Chemicals. In contrast, the synthesis of the unsubstituted [1,4'-bipiperidine]-4-carbonitrile (CAS 930604-25-4) requires different starting materials and conditions, and this compound is less widely available with verified purity specifications.

Synthetic Chemistry Process Development Procurement Quality

Potential Sigma Receptor Ligand Activity: Class-Level Inference from 4-Cyanopiperidine SAR Studies

While no direct sigma receptor binding data for CAS 84254-97-7 itself were identified in the peer-reviewed literature, the 4-cyanopiperidine substructure and N-benzyl substitution pattern are well-established pharmacophoric elements for sigma-1 receptor affinity. The structurally related 1-Benzyl-4-phenylpiperidine-4-carbonitrile (CHEMBL495549) exhibits high sigma-1 receptor affinity with a Ki of 0.410 nM in rat brain cerebellum using [3H]-(+)-pentazocine displacement. [1] A systematic SAR study by Mercer et al. (2008) demonstrated that N-benzyl substitution on 4-cyano-4-phenylpiperidine scaffolds yields the greatest selectivity for sigma-1 over sigma-2 receptors, with low nanomolar affinity. The target compound differs from CHEMBL495549 by replacement of the 4-phenyl group with a 4-piperidino group—a modification that the bipiperidine patent literature (US 2011/0313013) suggests may retain or modulate sigma receptor binding. [2] Direct experimental confirmation of sigma receptor affinity and selectivity for CAS 84254-97-7 remains absent from the published literature; the evidence presented here is class-level inference only.

Sigma Receptor Pharmacology Structure-Activity Relationship CNS Drug Discovery

Procurement-Driven Application Scenarios for 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile (CAS 84254-97-7)


Piritramide Synthesis and Process Chemistry: Intermediate Procurement for Opioid Analgesic Manufacturing Research

Procure CAS 84254-97-7 as the defined carbonitrile intermediate in the Piritramide synthetic pathway, as documented in the foundational J. Med. Chem. (1964) publication by van de Westeringh et al. The compound's role as a synthetic precursor to the approved opioid analgesic Piritramide (Dipidolor) is confirmed by multiple commercial suppliers including Santa Cruz Biotechnology and Toronto Research Chemicals. For quantitative mass spectrometry applications, the deuterated analog (CAS 1329624-69-2) is available as a labelled internal standard. Researchers engaged in process chemistry optimization, impurity profiling, or generic Piritramide development should specify CAS 84254-97-7 rather than the carboxamide analog (CAS 1762-50-1), which corresponds to a different synthetic intermediate.

Pipamperone ANDA/QC Impurity Reference Standard: Method Validation and Stability Studies

Use CAS 84254-97-7 as the certified Pipamperone Impurity 1/3 reference standard for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) or commercial Pipamperone production. The compound is supplied with detailed Certificates of Analysis (COA) and can be traced against pharmacopeial standards (USP/EP) through accredited suppliers such as SynZeal, Clearsynth, and Axios Research. The validated stability-indicating LC method published by Trabelsi et al. (J. Pharm. Biomed. Anal., 2005) provides a directly applicable chromatographic framework for impurity quantification. Procurement should specify this exact CAS number to ensure correct impurity identification, as Pipamperone has multiple characterized impurities (carboxylic acid, 4-hydroxy metabolite, N-oxide, 2-fluorophenyl isomer) each with distinct analytical signatures.

Bipiperidine Scaffold Derivatization Platform: Medicinal Chemistry Building Block for CNS-Targeted Library Synthesis

Leverage CAS 84254-97-7 as a functionalized bipiperidine building block for parallel synthesis of CNS-targeted compound libraries. The 4'-carbonitrile group serves as a versatile synthetic handle for further transformations, while the N-benzyl substituent provides a defined lipophilic anchor with potential for hydrogenolysis to the free NH. The compound's well-characterized physicochemical profile (melting point 104–106 °C, solubility 0.94 g/L at 25 °C) facilitates reproducible reaction setup and purification. Class-level SAR evidence from the 4-cyanopiperidine series suggests that N-benzyl substitution on this scaffold may confer sigma-1 receptor affinity, warranting inclusion in targeted CNS screening libraries; however, direct experimental confirmation of receptor binding for this specific compound is required. The detailed synthetic procedure (Strecker-type reaction with specific stoichiometry) enables in-house re-synthesis if needed for scale-up.

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